HDMAPP Triammonium vs. IPP: 10,000-Fold Superior Potency in Vγ9Vδ2 T Cell Activation
HDMAPP triammonium (HMB-PP) is 10⁴ times more potent than isopentenyl pyrophosphate (IPP) in activating human Vγ9Vδ2 T cells [1]. This extreme potency difference is critical for research applications where physiological relevance and minimal off-target effects are paramount.
| Evidence Dimension | Potency for Vγ9Vδ2 T cell activation |
|---|---|
| Target Compound Data | EC50 = 0.39 nM (TNF-α release) [2] |
| Comparator Or Baseline | Isopentenyl pyrophosphate (IPP): EC50 ~ 4-10 μM |
| Quantified Difference | ~10,000-fold higher potency |
| Conditions | In vitro stimulation of human peripheral blood Vγ9Vδ2 T cells |
Why This Matters
Use of IPP requires high, potentially cytotoxic concentrations; HDMAPP enables sensitive and physiologically relevant activation assays.
- [1] Hintz M, Reichenberg A, Altincicek B, et al. Identification of (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate as a major activator for human γδ T cells in Escherichia coli. FEBS Lett. 2001;509(2):317-322. doi:10.1016/s0014-5793(01)03191-x View Source
- [2] MedChemExpress. HDMAPP triammonium Datasheet. Product No. HY-145498. (Technical Datasheet). View Source
